Ciprostene Calcium

Description

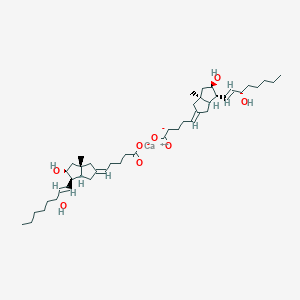

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H36O4.Ca/c2*1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h2*8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;;+2/p-2/b2*12-11+,16-8-;/t2*17-,18+,19+,20+,22-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTMVDAFPIEZAJ-BMKVUGPNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81703-55-1 | |

| Record name | Ciprostene calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081703551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIPROSTENE CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85Y5Y98EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ciprostene Calcium: A Deep Dive into its Anti-Platelet Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ciprostene, a synthetic analog of prostacyclin (PGI2), with a particular focus on its effects on platelet function. While the specific salt form "Ciprostene Calcium" is not extensively documented in publicly available literature, this document will focus on the well-established pharmacology of Ciprostene and other prostacyclin analogs, which is centered on their interaction with platelet signaling pathways involving cyclic adenosine monophosphate (cAMP) and intracellular calcium mobilization.

Core Mechanism of Action: Elevation of Intracellular cAMP

The primary anti-platelet effect of Ciprostene is mediated through its binding to prostacyclin (IP) receptors on the surface of platelets. This interaction initiates a signaling cascade that ultimately inhibits platelet activation, aggregation, and granule secretion.

Upon binding to the IP receptor, a G-protein coupled receptor, Ciprostene activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the central event in the inhibitory action of Ciprostene.[1][2]

cAMP exerts its inhibitory effects primarily through the activation of Protein Kinase A (PKA).[1] Activated PKA phosphorylates a variety of intracellular proteins, leading to a cascade of events that collectively suppress platelet function.

Modulation of Intracellular Calcium Signaling

A critical aspect of Ciprostene's mechanism of action is its interference with the calcium signaling pathways that are essential for platelet activation.[3][4] Platelet agonists, such as thrombin and ADP, trigger a rapid increase in cytosolic free calcium ([Ca2+]i) through release from intracellular stores and influx from the extracellular space. This calcium surge is a key trigger for platelet shape change, granule release, and aggregation.

Ciprostene, via the cAMP-PKA pathway, counteracts this calcium mobilization through several proposed mechanisms:

-

Inhibition of Calcium Release from Intracellular Stores: PKA can phosphorylate and inhibit key components of the signaling pathway that leads to the release of calcium from the dense tubular system, the platelet's equivalent of the endoplasmic reticulum.

-

Stimulation of Calcium Efflux: The cAMP-PKA pathway may activate the plasma membrane Ca2+-ATPase (PMCA), a pump that actively extrudes calcium from the platelet cytoplasm, thereby lowering the overall cytosolic calcium concentration.

-

Inhibition of Calcium Influx: By modulating ion channels, the cAMP pathway can reduce the influx of extracellular calcium that typically follows platelet activation.

The interplay between Ciprostene-induced cAMP elevation and the inhibition of calcium-dependent activation pathways is a cornerstone of its potent anti-platelet effects.

Quantitative Data Summary

While specific quantitative data for "this compound" is limited in the available literature, the following table summarizes typical findings for prostacyclin analogs like Iloprost, which shares a similar mechanism of action. These values illustrate the potent inhibitory effects on platelet function.

| Parameter | Agonist | Typical IC50 Value (nM) | Reference Compound |

| Platelet Aggregation | ADP | 0.5 - 5 | Iloprost |

| Platelet Aggregation | Thrombin | 1 - 10 | Iloprost |

| Increase in [Ca2+]i | Thrombin | 0.1 - 1 | Iloprost |

| cAMP Elevation | Basal | EC50: 5 - 20 | Iloprost |

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values can vary depending on the specific experimental conditions, such as the agonist concentration and the source of platelets.

Key Experimental Protocols

The investigation of Ciprostene's mechanism of action relies on a suite of established in vitro platelet function assays.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) or washed platelets as they aggregate in response to an agonist.

Methodology:

-

Platelet Preparation: Platelet-rich plasma is obtained by centrifugation of whole blood collected in an anticoagulant (e.g., sodium citrate). Washed platelets are prepared by further centrifugation and resuspension in a buffered salt solution.

-

Instrumentation: A specialized aggregometer is used, which consists of a light source, a cuvette holder with a stirring mechanism, and a photodetector.

-

Procedure:

-

Aliquots of the platelet suspension are placed in the aggregometer cuvettes and warmed to 37°C with constant stirring.

-

Ciprostene or a vehicle control is added to the platelet suspension and incubated for a specified period.

-

An agonist (e.g., ADP, thrombin, collagen) is added to induce aggregation.

-

The change in light transmission is recorded over time. As platelets aggregate, the suspension becomes clearer, allowing more light to pass through.

-

-

Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission. IC50 values for Ciprostene can be determined by testing a range of concentrations.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This method utilizes fluorescent calcium indicators to measure changes in cytosolic free calcium in response to stimuli.

Methodology:

-

Platelet Loading: Platelets are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. The "AM" ester form allows the dye to cross the cell membrane. Once inside the platelet, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

-

Fluorimetry/Microscopy:

-

For population studies, a fluorometer is used to measure the fluorescence intensity of the platelet suspension.

-

For single-cell imaging, a fluorescence microscope equipped with a sensitive camera is used.

-

-

Procedure:

-

The dye-loaded platelets are placed in a cuvette or on a microscope slide.

-

Ciprostene or a vehicle control is added.

-

An agonist is added to stimulate the platelets.

-

The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time.

-

-

Data Analysis: The data is typically presented as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline.

Measurement of Cyclic AMP (cAMP) Levels

This assay quantifies the intracellular concentration of cAMP in platelets following treatment with Ciprostene.

Methodology:

-

Platelet Treatment: Platelets are incubated with Ciprostene or a vehicle control for a defined period.

-

Cell Lysis: The reaction is stopped, and the platelets are lysed to release their intracellular contents.

-

cAMP Quantification: The amount of cAMP in the lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA). These assays utilize antibodies specific for cAMP to determine its concentration.

-

Data Analysis: The results are typically expressed as pmol of cAMP per 10^8 platelets.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Platelets

Caption: Ciprostene signaling cascade in platelets.

Experimental Workflow for Assessing Anti-Platelet Activity

Caption: Workflow for evaluating Ciprostene's anti-platelet effects.

References

- 1. Frontiers | The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players [frontiersin.org]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. Calcium signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic progress--review XXVIII. Platelet function and calcium channel blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

what is the chemical structure of Ciprostene Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprostene Calcium is a synthetic, chemically stable analog of prostacyclin (PGI2). As a prostacyclin agonist, it exhibits potent vasodilatory and anti-platelet aggregation effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is the calcium salt of Ciprostene. It is also known by its synonym U-61431F[1].

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | calcium bis((5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate)[2] |

| CAS Number | 81703-55-1[2] |

| SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--O.CCCCC--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--O.[Ca+2][2] |

| InChI Key | NJTMVDAFPIEZAJ-BMKVUGPNSA-L[2] |

| Chemical Formula | C44H70CaO8 |

| Molecular Weight | 767.11 g/mol |

Physicochemical Properties

| Property | Value/Description |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as DMF (25 mg/ml), DMSO (16.8 mg/ml), and ethanol (34 mg/ml). Limited solubility in water and PBS (pH 7.2) (0.29 µg/ml). |

| Stability | Stable under normal conditions but is sensitive to light and moisture. Should be stored at -20°C for long-term stability (≥ 6 months). For short-term storage, 0 - 4°C is recommended. |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a prostacyclin (IP) receptor agonist. The binding of Ciprostene to the IP receptor, a Gs protein-coupled receptor, initiates a signaling cascade that is central to its vasodilatory and anti-platelet activities.

Signaling Pathway

The primary signaling pathway for this compound involves the following steps:

-

Receptor Binding: Ciprostene binds to the prostacyclin (IP) receptor on the surface of vascular smooth muscle cells and platelets.

-

G Protein Activation: This binding activates the associated Gs alpha subunit of the G protein.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects:

-

In Vascular Smooth Muscle Cells: PKA phosphorylates and inactivates myosin light chain kinase (MLCK). This leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

-

In Platelets: PKA activation leads to the phosphorylation of various substrates that ultimately inhibit platelet activation and aggregation. This includes a decrease in intracellular calcium mobilization.

-

Quantitative Data

This compound has been evaluated in various in vitro and in vivo models to quantify its biological activity.

In Vitro and Ex Vivo Potency

| Assay | Species | ID50 Value |

| ADP-induced platelet aggregation (in vitro) | Monkey | 60 ng/ml |

| ADP-induced platelet aggregation (ex vivo) | Monkey | 9.1 µg/kg/min |

Hemodynamic and Platelet Effects in Animal Models

| Animal Model | Dose | Effect |

| Patas Monkeys | 0.16 µg/kg/min (intravenous) | Induces hypotension and tachycardia |

| Cat | 5, 10, 20, 40, and 80 µg/kg/min (intravenous infusion for 20 min each) | Dose-dependent decrease in total peripheral resistance and mean aortic pressure, consistent with peripheral vasodilation. Inhibition of ADP-induced platelet aggregation at all doses. |

| Cat | 20 µg/kg/min (intravenous infusion for 3 hours) | Significant reduction in aortic thrombus weight compared to vehicle. |

Human Clinical Data

| Study Population | Dose | Effect |

| Healthy Male Volunteers | Up to 480 ng/kg/min (intravenous infusion for 3, 6, or 8 hours) | Well-tolerated. Most frequent adverse effects were headache, restlessness, nausea, perspiration, flushing, and jaw pain. No consistent changes in blood pressure or heart rate. |

| Healthy Male Volunteers | 160 ng/kg/min (intravenous infusion for 8 hr/day for 3 days) | Inhibition of ADP-induced platelet aggregation and significant elevation of platelet cyclic AMP levels compared to placebo. |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound. Below are representative methodologies for key assays.

ADP-Induced Platelet Aggregation Assay (In Vitro)

This protocol is a generalized procedure based on standard light transmission aggregometry techniques.

-

Blood Collection: Draw whole blood from healthy human volunteers who have not taken any anti-platelet medication for at least two weeks. Collect the blood into tubes containing 3.8% trisodium citrate as an anticoagulant (9:1 blood to citrate ratio).

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the whole blood at 200 x g for 10 minutes at room temperature with the brake off.

-

Carefully aspirate the upper, straw-colored PRP layer and transfer it to a separate polypropylene tube.

-

Store the PRP at room temperature and use within 3 hours of blood collection.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at 1,500-2,000 x g for 15 minutes at room temperature to pellet the red and white blood cells.

-

Collect the supernatant, which is the PPP, and use it as a blank for the aggregometer.

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/ml) using PPP if necessary.

-

Pipette a specific volume of PRP (e.g., 450 µl) into a siliconized glass cuvette with a magnetic stir bar.

-

Place the cuvette in the heating block of a light transmission aggregometer and allow it to equilibrate to 37°C for 5 minutes with constant stirring.

-

Add a small volume of this compound solution (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 1-2 minutes).

-

Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

Set the light transmission of PRP to 0% and PPP to 100%.

-

Calculate the percentage of platelet aggregation for each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal ADP-induced aggregation) by plotting a dose-response curve.

-

Isolated Artery Vasodilation Assay

This protocol describes a general method for assessing the vasodilatory effects of this compound on isolated arterial rings.

-

Tissue Preparation:

-

Humanely euthanize an appropriate animal model (e.g., rat or rabbit) and excise a segment of an artery (e.g., thoracic aorta or mesenteric artery).

-

Immediately place the artery in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

Carefully clean the artery of surrounding connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

-

Mounting the Arterial Rings:

-

Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Attach one end of the ring to a fixed support and the other end to a force-displacement transducer to record isometric tension.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g.

-

Replace the buffer every 15-20 minutes during equilibration.

-

Assess the viability of the arterial rings by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl). After washing, contract the rings with a submaximal concentration of a vasoconstrictor such as phenylephrine (e.g., 1 µM).

-

-

Vasodilation Measurement:

-

Once a stable contraction plateau is reached with the vasoconstrictor, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.

-

-

Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Construct a concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

-

Conclusion

This compound is a stable and potent prostacyclin analog with significant therapeutic potential stemming from its vasodilatory and anti-platelet aggregation properties. Its mechanism of action is well-characterized, primarily involving the activation of the prostacyclin receptor and the subsequent increase in intracellular cAMP. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further research may continue to elucidate its full therapeutic utility and optimize its clinical application.

References

Ciprostene Calcium: A Stable Prostacyclin Analog for Vasoactive and Anti-platelet Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprostene Calcium, a chemically stable analog of prostacyclin (PGI2), demonstrates significant potential in therapeutic areas requiring potent vasodilation and inhibition of platelet aggregation. As a selective agonist for the prostacyclin receptor (IP receptor), it mimics the physiological effects of endogenous PGI2 by activating the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its evaluation, and a summary of its synthesis and purification.

Introduction

Prostacyclin (PGI2) is a powerful endogenous eicosanoid that plays a crucial role in cardiovascular homeostasis. Its primary functions include potent vasodilation, inhibition of platelet aggregation, and cytoprotection. However, the therapeutic utility of native prostacyclin is limited by its chemical and metabolic instability. This compound (9β-methylcarbacyclin calcium) was developed as a stable analog of prostacyclin to overcome these limitations, offering a longer duration of action and improved clinical applicability. This document serves as a technical resource for professionals engaged in the research and development of prostacyclin-based therapeutics.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of the G-protein coupled prostacyclin receptor (IP receptor).[1] Binding of this compound to the IP receptor initiates a signaling cascade that is central to its vasodilatory and anti-platelet effects.

The IP Receptor Signaling Pathway

The activation of the IP receptor by this compound triggers the following sequence of events:

-

G-Protein Activation: The IP receptor is coupled to a stimulatory G-protein (Gs). Ligand binding induces a conformational change in the receptor, leading to the activation of the Gs alpha subunit.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]

-

Downstream Phosphorylation: PKA phosphorylates various downstream target proteins, leading to the physiological response. In vascular smooth muscle cells, this results in vasodilation, while in platelets, it leads to the inhibition of aggregation.[2]

Downstream Effects in Vascular Smooth Muscle

In vascular smooth muscle cells, activated PKA phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

Downstream Effects in Platelets

In platelets, the elevation of cAMP and subsequent PKA activation leads to the phosphorylation of several proteins that interfere with the signaling pathways responsible for platelet activation and aggregation. This includes the inhibition of calcium mobilization, a critical step in the aggregation process.

Potential Involvement of PPARs

Recent research suggests that some of the long-term effects of prostacyclin analogs may be mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARβ/δ. Activation of PPARβ/δ has been linked to the regulation of genes involved in inflammation and cellular proliferation.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the typical parameters used to evaluate prostacyclin analogs.

Table 1: In Vitro Biological Activity

| Parameter | Description | Typical Value Range for Prostacyclin Analogs |

| IC50 (Platelet Aggregation) | Concentration required to inhibit ADP-induced platelet aggregation by 50%. | 1 - 100 nM |

| EC50 (Vasodilation) | Concentration required to elicit 50% of the maximal vasodilation response. | 0.1 - 50 nM |

| Ki (IP Receptor Binding) | Inhibitory constant, indicating the binding affinity for the IP receptor. | 1 - 50 nM |

Table 2: Pharmacokinetic Parameters

| Parameter | Description | Typical Values for Prostacyclin Analogs |

| Half-life (t½) | Time required for the plasma concentration of the drug to reduce by half. | Varies (minutes to hours) |

| Clearance (CL) | Volume of plasma cleared of the drug per unit time. | Varies |

| Volume of Distribution (Vd) | Apparent volume into which the drug is distributed in the body. | Varies |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by Adenosine Diphosphate (ADP).

Methodology:

-

Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Incubation with this compound: Aliquots of PRP are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.

-

Induction of Aggregation: Platelet aggregation is initiated by adding a standard concentration of ADP (e.g., 5-20 µM).

-

Measurement of Aggregation: Aggregation is measured using a platelet aggregometer, which records the change in light transmittance through the PRP suspension over time.

-

Data Analysis: The percentage of aggregation is calculated, and the IC50 value for this compound is determined from the dose-response curve.

In Vitro Vasodilation Assay (Aortic Ring Assay)

This ex vivo assay assesses the vasodilatory effects of this compound on isolated arterial segments.

Methodology:

-

Tissue Preparation: A segment of the thoracic aorta is excised from a laboratory animal (e.g., rabbit or rat). The aorta is cleaned of adhering connective and fatty tissue and cut into rings of 2-3 mm in width.

-

Mounting in Organ Bath: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or phenylephrine to induce a stable level of tone.

-

Application of this compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Measurement of Relaxation: The relaxation of the aortic rings is recorded isometrically as a change in tension.

-

Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tone, and the EC50 value is determined from the concentration-response curve.

Measurement of Intracellular cAMP Levels (ELISA)

This assay quantifies the increase in intracellular cAMP in platelets in response to this compound.

Methodology:

-

Platelet Preparation: Washed platelets are prepared from human blood as described in the platelet aggregation assay.

-

Incubation with this compound: Platelets are incubated with various concentrations of this compound or vehicle control for a specified time at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

-

Cell Lysis: The reaction is stopped, and the platelets are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP, and the cAMP levels in the samples are interpolated from this curve. The results are typically expressed as pmol of cAMP per 10^8 platelets.

Synthesis and Purification

The synthesis of this compound involves the chemical synthesis of its free acid form, 9β-methylcarbacyclin, followed by its conversion to the calcium salt.

Synthesis of 9β-methylcarbacyclin

The synthesis of the core carbacyclin structure is a multi-step process that is not detailed in readily available literature.

Conversion to this compound

The final step involves the reaction of the anhydrous 9β-methylcarbacyclin with a suitable calcium salt, such as calcium hydroxide or calcium acetate, under controlled conditions to yield this compound.

Purification

Purification of the final product is typically achieved through techniques such as recrystallization or high-performance liquid chromatography (HPLC) to ensure high purity for pharmaceutical use.

Visualizations

Signaling Pathways

Caption: this compound signaling pathway.

Experimental Workflows

Caption: ADP-induced platelet aggregation assay workflow.

Caption: In vitro vasodilation (aortic ring) assay workflow.

Conclusion

This compound remains a significant molecule of interest for researchers studying prostacyclin pathways and developing novel cardiovascular therapies. Its stability and potent biological activity as a prostacyclin analog make it a valuable tool for investigating the roles of the IP receptor in health and disease. This technical guide provides a foundational understanding of this compound, though it is important to note that further specific experimental data may be required for advanced drug development programs. The provided methodologies and pathway diagrams offer a framework for the continued exploration of this and other prostacyclin mimetics.

References

The Discovery and Synthesis of Ciprostene Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprostene Calcium, also known as U-61,431F, is a chemically stable synthetic analog of prostacyclin (PGI2). Developed by the Upjohn company, it emerged from research aimed at creating a stable alternative to the biologically potent but highly unstable prostacyclin.[1] As a prostacyclin agonist, this compound exhibits significant vasodilatory and anti-platelet aggregation effects, making it a subject of interest for the treatment of cardiovascular conditions such as peripheral vascular disease (PVD). This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Development

The discovery of this compound was driven by the therapeutic potential of prostacyclin. Prostacyclin is a powerful endogenous vasodilator and inhibitor of platelet aggregation; however, its clinical utility is severely limited by its chemical instability, with a half-life of only a few minutes under physiological conditions. This prompted the search for stable analogs that could mimic its beneficial effects.

Scientists at the Upjohn Company undertook a research program to synthesize and screen various prostacyclin analogs. This effort led to the development of 9β-methylcarbacyclin, the free base of Ciprostene. The rationale was to create a molecule with a similar three-dimensional structure to prostacyclin to retain biological activity while modifying the chemically labile enol ether moiety to enhance stability. The introduction of a methyl group at the 9β position was a key modification. The calcium salt form, this compound, was subsequently developed.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. The core of the synthesis is the construction of the 9β-methylcarbacyclin structure. While a detailed, step-by-step protocol for the industrial synthesis is proprietary, the general approach can be inferred from patents and publications from the Upjohn company regarding the synthesis of 9-substituted carbacyclin analogs.[2][3] The final step involves the formation of the calcium salt.

A plausible synthetic route for 9β-methylcarbacyclin would likely involve the following key transformations:

-

Core Bicyclic System Synthesis: Construction of the bicyclo[3.3.0]octane ring system, which forms the core of the carbacyclin structure.

-

Introduction of the α-chain: Attachment of the carboxylic acid-containing side chain.

-

Introduction of the ω-chain: Addition of the second side chain containing the hydroxyl group.

-

Methylation at the 9-position: A crucial step to introduce the 9β-methyl group, which enhances stability.

-

Stereochemical Control: Throughout the synthesis, careful control of stereochemistry is essential to obtain the desired biologically active isomer.

The final step to produce this compound involves reacting the free acid form of 9β-methylcarbacyclin with a suitable calcium salt, such as calcium chloride, under controlled pH conditions.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a prostacyclin (IP) receptor agonist. The IP receptor is a G-protein coupled receptor (GPCR). Binding of this compound to the IP receptor initiates a signaling cascade that leads to the desired physiological responses.

The key steps in the signaling pathway are:

-

Receptor Binding: this compound binds to the prostacyclin (IP) receptor on the surface of target cells, such as vascular smooth muscle cells and platelets.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream targets, leading to:

-

In Vascular Smooth Muscle Cells: Phosphorylation of proteins involved in calcium handling and cytoskeletal regulation results in smooth muscle relaxation and vasodilation.

-

In Platelets: Phosphorylation of specific proteins inhibits platelet activation, adhesion, and aggregation.

-

Caption: The signaling pathway of this compound.

Pharmacological Data

This compound has been evaluated in various preclinical and clinical studies to determine its potency and efficacy.

| Parameter | Species | Model | Result | Reference |

| Potency vs. Prostacyclin | Human | In vitro | Approximately 15 times less potent than prostacyclin. | [4] |

| Inhibition of ADP-induced Platelet Aggregation | Cat | In vivo | Dose-dependent inhibition observed at infusion rates of 5, 10, 20, 40, and 80 µg/kg/min. | [5] |

| Vasodilation | Cat | In vivo | Dose-dependent decrease in total peripheral resistance and mean aortic pressure at infusion rates of 5, 10, 20, 40, and 80 µg/kg/min. | |

| Fibrinolytic Activity | Cat | In vivo | Significant reduction in thrombus weight at 20 µg/kg/min infusion compared to vehicle. | |

| Claudication Time | Human | Clinical Trial (PVD) | Significant increase in absolute claudication time at an infusion dose of 120 ng/kg/min. |

Key Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This assay is fundamental for assessing the anti-platelet activity of this compound.

Objective: To determine the dose-response relationship of this compound on the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation in vitro.

Materials:

-

Freshly drawn human or animal blood (e.g., rabbit, rat) collected in anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

ADP solution (agonist).

-

This compound solutions at various concentrations.

-

Platelet aggregometer.

-

Pipettes and cuvettes.

Methodology:

-

Preparation of PRP and PPP:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP with PPP if necessary.

-

-

Assay Procedure:

-

Pre-warm the PRP sample to 37°C in the aggregometer.

-

Add a specific volume of this compound solution or vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a standard concentration of ADP.

-

Record the change in light transmission through the sample over time using the aggregometer. The aggregation of platelets causes the plasma to become clearer, increasing light transmission.

-

-

Data Analysis:

-

The maximum aggregation percentage is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).

-

Plot the percentage of inhibition of aggregation against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Caption: Workflow for the ADP-induced platelet aggregation assay.

Conclusion

This compound represents a significant advancement in the development of stable prostacyclin analogs. Its well-defined mechanism of action, centered on the activation of the prostacyclin receptor and subsequent increase in cAMP, provides a solid basis for its vasodilatory and anti-platelet effects. The data from preclinical and clinical studies demonstrate its potential as a therapeutic agent for cardiovascular diseases characterized by vasoconstriction and platelet hyperactivity. The synthetic pathway, while complex, offers a route to a stable and effective molecule. Further research and clinical trials are warranted to fully elucidate the therapeutic applications and long-term safety profile of this compound.

References

- 1. UPJOHN COMPANY et al., Petitioners, v. UNITED STATES et al. | Supreme Court | US Law | LII / Legal Information Institute [law.cornell.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US4487960A - 9-Substituted carbacyclin analogs - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Ciprostene, a stable prostacyclin analog, produces peripheral vasodilation, platelet inhibition and increased clot dissolution in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Ciprostene Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprostene Calcium, a chemically stable synthetic analog of prostacyclin (PGI₂), emerged as a compound of interest for its potent vasodilatory and antiplatelet aggregation properties. As a selective agonist for the prostacyclin receptor (IP receptor), its mechanism of action is intrinsically linked to the well-characterized PGI₂ signaling pathway. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacodynamic effects, and the methodologies used to evaluate its activity. While extensive quantitative preclinical data for this compound is limited in publicly accessible literature, this guide synthesizes the available information to provide a thorough understanding of its pharmacological profile for research and drug development professionals.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor initiates a signaling cascade that is central to its vasodilatory and antiplatelet effects.

Signaling Pathway

Upon agonist binding, the IP receptor couples to the Gs alpha subunit of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and causing smooth muscle relaxation and inhibition of platelet activation.

Pharmacodynamics

The preclinical pharmacodynamic effects of this compound have been evaluated in various in vitro and in vivo models, demonstrating its potent activity as a prostacyclin mimetic.

In Vitro Studies

-

Inhibition of Platelet Aggregation: this compound has been shown to be a potent inhibitor of platelet aggregation induced by various agonists, such as ADP and collagen. This is a direct consequence of the cAMP-mediated inhibition of platelet activation pathways.

-

Vasodilation: In isolated blood vessel preparations, this compound induces relaxation of vascular smooth muscle, leading to vasodilation.

In Vivo Studies

-

Cardiovascular Effects: In animal models, intravenous administration of this compound leads to systemic vasodilation, resulting in a dose-dependent decrease in blood pressure (hypotension). This is often accompanied by a reflex increase in heart rate (tachycardia). In patas monkeys, this compound induced hypotension and tachycardia at a dose of 0.16 µg/kg/min[1].

-

Antiplatelet Effects: Ex vivo platelet aggregation studies in animals treated with this compound confirm its potent antiplatelet activity.

Quantitative Preclinical Data

Detailed quantitative data on the preclinical pharmacology of this compound is sparse in the public domain. The following tables summarize the available information. Researchers are advised that these tables are not exhaustive and represent the limited data that could be retrieved from publicly available sources.

Table 1: In Vitro and Ex Vivo Potency of this compound

| Parameter | Species | Assay | Value | Reference |

| ID₅₀ | Monkey | ADP-induced platelet aggregation (ex vivo) | 9.1 µg/kg/min | [1] |

| ID₅₀ | Monkey | ADP-induced platelet aggregation (in vitro) | 60 ng/ml | [1] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Cmax | Tmax | AUC | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) |

| Rat | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Dog | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Monkey | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

N/A: Not Available in publicly accessible literature.

Table 3: Preclinical Toxicology Profile of this compound

| Species | Study Type | NOAEL | LD₅₀ | Observed Effects |

| Rat | N/A | N/A | N/A | N/A |

| Dog | N/A | N/A | N/A | N/A |

| Monkey | N/A | N/A | N/A | N/A |

N/A: Not Available in publicly accessible literature.

Experimental Protocols

The following sections describe general methodologies that are typically employed in the preclinical evaluation of prostacyclin analogs like this compound.

In Vitro Platelet Aggregation Assay

This assay assesses the ability of a compound to inhibit platelet aggregation in response to an agonist.

Protocol:

-

Blood Collection: Whole blood is collected from the test species (e.g., monkey, human) into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Incubation: Aliquots of PRP are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.

-

Aggregation Induction: A platelet agonist (e.g., adenosine diphosphate (ADP), collagen) is added to the PRP to induce aggregation.

-

Measurement: Platelet aggregation is monitored by measuring the change in light transmittance through the PRP sample over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Data Analysis: The extent of aggregation is quantified, and the concentration of this compound that inhibits aggregation by 50% (IC₅₀) is calculated.

In Vivo Cardiovascular Safety Pharmacology

This type of study is designed to assess the potential effects of a test compound on the cardiovascular system in a whole animal model, in compliance with ICH S7A and S7B guidelines.

Protocol:

-

Animal Model Selection: A relevant non-rodent species, such as the cynomolgus monkey or beagle dog, is typically used.

-

Telemetry Implantation: Animals are surgically implanted with a telemetry device that allows for the continuous monitoring of cardiovascular parameters (e.g., blood pressure, heart rate, electrocardiogram - ECG) in conscious, freely moving animals.

-

Acclimatization and Baseline Recording: Following a post-surgical recovery period, animals are acclimated to the study environment, and baseline cardiovascular data is collected.

-

Drug Administration: this compound is administered, typically via intravenous infusion, at various dose levels. A vehicle control group is also included.

-

Data Acquisition: Cardiovascular parameters are continuously recorded before, during, and after drug administration for a specified duration.

-

Data Analysis: The collected data is analyzed to evaluate the effects of this compound on blood pressure, heart rate, and ECG intervals (e.g., QT interval). Dose-response relationships are established.

Safety Pharmacology

The safety pharmacology of this compound would have been evaluated according to the core battery of tests recommended by the International Council for Harmonisation (ICH) S7A guidelines, focusing on the cardiovascular, respiratory, and central nervous systems.

-

Cardiovascular System: As a potent vasodilator, the primary cardiovascular effects of this compound are hypotension and reflex tachycardia. A thorough cardiovascular safety evaluation would also assess any potential for pro-arrhythmic effects, such as QT interval prolongation.

-

Respiratory System: Studies would be conducted to determine any effects on respiratory rate, tidal volume, and other parameters of respiratory function.

-

Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test would be performed to assess potential effects on behavior, motor coordination, and other neurological functions.

Conclusion

This compound is a stable prostacyclin analog that acts as a potent agonist at the IP receptor, leading to vasodilation and inhibition of platelet aggregation through a cAMP-mediated pathway. While its development was discontinued, the understanding of its preclinical pharmacology provides a valuable reference for researchers in the field of prostanoid signaling and cardiovascular drug development. The lack of extensive, publicly available quantitative data highlights the challenges in retrospectively compiling complete preclinical profiles for older, discontinued drug candidates. This guide provides a framework based on the available information and standard preclinical methodologies to aid in the understanding of the pharmacological properties of this compound.

References

In Vitro Characterization of Ciprostene Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprostene Calcium (9β-methyl-carbacyclin calcium) is a chemically stable synthetic analogue of prostacyclin (PGI2). As a selective agonist for the prostacyclin (IP) receptor, its primary pharmacological effects include potent inhibition of platelet aggregation and vasodilation. These actions are mediated through the activation of the Gs protein-coupled IP receptor, leading to a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, functional potency in cellular assays, and standardized experimental protocols for its evaluation.

Mechanism of Action: IP Receptor-cAMP Signaling

This compound exerts its biological effects by binding to and activating the prostacyclin (IP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The IP receptor is primarily coupled to the Gs alpha subunit (Gαs). Upon agonist binding, Gαs activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to a cascade of events that culminates in the inhibition of platelet activation and smooth muscle relaxation.

Caption: Figure 1. This compound Signaling Pathway

Quantitative In Vitro Pharmacology

Table 1: Potency in Platelet Function and Second Messenger Assays

| Assay Type | Parameter | Agonist/Inhibitor | Value | Relative Potency (vs. Epoprostenol) | Source |

| Platelet Aggregation | Inhibition of ADP-induced aggregation | This compound | - | 0.01x | [1] |

| Inhibition of Collagen-induced aggregation (whole blood) | This compound | ID50: 73 ± 20 ng/mL | - | [2] | |

| Second Messenger | Elevation of platelet cAMP | This compound | - | 0.04x | [1] |

| Elevation of platelet cAMP | Epoprostenol | - | 1 (Reference) | [1] |

Detailed Experimental Protocols

The following sections describe standardized in vitro methodologies for characterizing prostacyclin analogues like this compound.

Platelet Aggregation Inhibition Assay

This assay measures the ability of a test compound to inhibit platelet aggregation induced by a known agonist, such as Adenosine Diphosphate (ADP) or collagen.

Methodology: Light Transmission Aggregometry (LTA)

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).

-

Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Pipette PRP into aggregometer cuvettes with a small stir bar and allow it to equilibrate at 37°C for at least 5 minutes.

-

Add various concentrations of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a fixed concentration of an agonist (e.g., 5-10 µM ADP or 2 µg/mL collagen).

-

Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

-

Data Analysis:

-

Set the baseline with PRP (0% aggregation) and the endpoint with PPP (100% aggregation).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of compound that inhibits 50% of the agonist-induced aggregation) by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Caption: Figure 2. Workflow for Platelet Aggregation Assay

cAMP Accumulation Assay

This functional assay quantifies the increase in intracellular cAMP in response to IP receptor activation by this compound.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Immunoassay

-

Cell Culture and Preparation:

-

Use a suitable cell line endogenously expressing the IP receptor (e.g., human platelets) or a recombinant cell line overexpressing the human IP receptor (e.g., HEK293 or CHO cells).

-

Culture cells to an appropriate density and seed them into a microplate (e.g., 384-well).

-

Prior to the assay, cells may be washed and resuspended in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

-

Assay Procedure:

-

Add serial dilutions of this compound or a reference agonist (e.g., epoprostenol, iloprost) to the cells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Lyse the cells and detect intracellular cAMP using a competitive immunoassay kit (e.g., HTRF). This typically involves adding two detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analogue labeled with an acceptor fluorophore (e.g., d2).

-

-

Data Analysis:

-

The endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.

-

When the donor and acceptor are in close proximity, a FRET signal is generated. High levels of intracellular cAMP lead to a decrease in the FRET signal.

-

Read the plate on an HTRF-compatible reader.

-

Convert the raw signal to cAMP concentrations using a standard curve generated with known amounts of cAMP.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by plotting the cAMP concentration against the log concentration of this compound and fitting to a sigmoidal dose-response curve.

-

Caption: Figure 3. Workflow for cAMP Accumulation Assay

Conclusion

This compound is a stable prostacyclin analogue that functions as a potent IP receptor agonist. Its in vitro characterization confirms its ability to inhibit platelet aggregation and stimulate the production of the second messenger cAMP, consistent with its mechanism of action. Although less potent than the endogenous ligand epoprostenol, its chemical stability offers advantages for experimental and potential therapeutic applications. The methodologies and data presented in this guide provide a foundational framework for researchers engaged in the study of prostacyclin pathways and the development of novel anti-platelet and vasodilatory agents.

References

The Cardiovascular Profile of Ciprostene Calcium in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprostene Calcium, a stable synthetic analog of prostacyclin (PGI2), has demonstrated significant cardiovascular effects in various animal models. As a potent vasodilator and inhibitor of platelet aggregation, it holds therapeutic potential for a range of cardiovascular diseases, including pulmonary hypertension, thrombosis, and peripheral artery disease. This technical guide provides a comprehensive overview of the cardiovascular effects of this compound in animal models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Cardiovascular Effects

This compound primarily exerts its cardiovascular effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Hemodynamic Effects

Studies in various animal models have consistently demonstrated the vasodilatory properties of this compound, leading to a reduction in blood pressure and vascular resistance.

Table 1: Hemodynamic Effects of this compound in Anesthetized Cats

| Parameter | Vehicle | This compound (20 µg/kg/min) |

| Mean Aortic Pressure | Baseline | Decreased |

| Total Peripheral Resistance | Baseline | Decreased |

| Heart Rate | No significant change | No significant change |

| Cardiac Index | No significant change | No significant change |

| Left Ventricular dP/dt | No significant change | No significant change |

Data extracted from a study in sodium pentobarbital-anesthetized cats. Doses of 5, 10, 20, 40, and 80 µg/kg/min were infused for 20-minute intervals in ascending order.

Anti-thrombotic and Fibrinolytic Effects

This compound has been shown to be a potent inhibitor of platelet aggregation and to possess fibrinolytic properties.

Table 2: Fibrinolytic Activity of this compound in a Cat Aortic Thrombus Model

| Treatment | Mean Thrombus Weight (mg) | p-value |

| Vehicle | 38.7 | < 0.03 |

| This compound (20 µg/kg/min) | 13.2 | < 0.03 |

Data from a study where an aortic thrombus was induced in cats. Infusion was administered for 3 hours.

Signaling Pathways

The cardiovascular effects of this compound are mediated by its interaction with the prostacyclin (IP) receptor and the subsequent activation of intracellular signaling pathways.

Prostacyclin (IP) Receptor Signaling Pathway

The primary signaling pathway for this compound involves the activation of the IP receptor, which is coupled to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation).

Figure 1: this compound IP Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cardiovascular effects of this compound. Below are representative experimental protocols for key in vivo studies.

Hemodynamic Assessment in Anesthetized Animals

This protocol outlines the general procedure for measuring hemodynamic parameters in anesthetized animal models, such as cats, dogs, or rats.

Figure 2: Experimental Workflow for Hemodynamic Assessment.

Detailed Methodology:

-

Animal Preparation: Animals are anesthetized with an appropriate agent (e.g., sodium pentobarbital) and mechanically ventilated to maintain normal blood gas levels. Body temperature is maintained using a heating pad.

-

Surgical Instrumentation: Catheters are placed in a major artery (e.g., femoral or carotid artery) for blood pressure measurement and in a major vein (e.g., femoral or jugular vein) for drug administration. For more detailed studies, a catheter can be placed in the left ventricle for dP/dt measurement, and an electromagnetic flow probe can be placed around the aorta to measure cardiac output.

-

Hemodynamic Monitoring: Arterial and venous catheters are connected to pressure transducers. The signals are amplified and recorded continuously using a data acquisition system.

-

Drug Administration: After a stabilization period and baseline recordings, this compound is infused intravenously, typically in increasing doses, to establish a dose-response relationship.

-

Data Analysis: Hemodynamic parameters are measured and averaged over a set period for each dose. Statistical analysis is performed to compare the effects of this compound to baseline or a vehicle control.

In Vivo Thrombosis Model

This protocol describes a common method for evaluating the anti-thrombotic and fibrinolytic effects of this compound in an animal model.

Detailed Methodology:

-

Thrombus Induction: A thrombus is induced in a major blood vessel, such as the aorta or vena cava. This can be achieved through various methods, including mechanical injury, stasis, or the application of a thrombogenic agent like ferric chloride.

-

Drug Administration: this compound or a vehicle is infused, either systemically or locally to the site of the thrombus.

-

Thrombus Assessment: After a predetermined infusion period, the animal is euthanized, and the vessel segment containing the thrombus is excised. The thrombus is then carefully removed and weighed.

-

Data Analysis: The mean thrombus weight in the this compound-treated group is compared to the vehicle-treated group using appropriate statistical tests to determine the significance of any fibrinolytic effect.

Conclusion

This compound demonstrates potent dose-dependent vasodilatory and anti-thrombotic effects in preclinical animal models. Its mechanism of action is primarily mediated through the activation of the prostacyclin (IP) receptor and the subsequent cAMP-PKA signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation of the cardiovascular pharmacology of this compound and other prostacyclin analogs. Further research in a wider range of animal models of cardiovascular disease is warranted to fully elucidate its therapeutic potential.

The Role of Intracellular Calcium in Vascular Smooth Muscle Cell Proliferation: A Technical Guide

Disclaimer: Initial literature searches did not yield specific data on a compound named "Ciprostene Calcium." Therefore, this technical guide provides a comprehensive overview of the well-established role of intracellular calcium signaling in the proliferation of vascular smooth muscle cells (VSMCs), a topic of central importance in vascular biology and the development of cardiovascular diseases. The principles and methodologies described herein are fundamental to research in this area and would be applicable to the study of any compound, including novel calcium modulators, on VSMC function.

The proliferation of vascular smooth muscle cells is a critical event in the pathogenesis of various vascular diseases, including atherosclerosis, hypertension, and restenosis following angioplasty.[1] Under normal physiological conditions, VSMCs exist in a quiescent, contractile state, responsible for maintaining vascular tone.[1] However, in response to vascular injury or pathological stimuli, these cells can undergo a phenotypic switch to a proliferative, synthetic state, leading to the thickening of the vessel wall and narrowing of the lumen. Intracellular calcium ([Ca2+]i) is a ubiquitous second messenger that plays a pivotal role in regulating this phenotypic switch and subsequent proliferation.[1]

The Intricate Role of Calcium in VSMC Proliferation

The regulation of VSMC proliferation by intracellular calcium is a complex process involving a fine-tuned interplay between calcium influx from the extracellular space and its release from internal stores, primarily the sarcoplasmic reticulum (SR).

1.1. Sources of Intracellular Calcium

-

Extracellular Influx: VSMCs express a variety of Ca2+-permeable channels on their plasma membrane that allow for the entry of extracellular calcium. These include:

-

Voltage-Operated Calcium Channels (VOCCs): L-type (CaV1.2) and T-type (CaV3.1/3.3) calcium channels are activated by membrane depolarization. While L-type channels are more associated with contraction in differentiated VSMCs, T-type channels have been implicated in the proliferative phenotype.[1][2]

-

Store-Operated Calcium Entry (SOCE): Depletion of calcium from the SR triggers the opening of store-operated Ca2+ channels (SOCs) in the plasma membrane, leading to a sustained influx of calcium. This process is critical for VSMC proliferation. Key proteins involved in SOCE are STIM1, an ER Ca2+ sensor, and Orai1, the pore-forming subunit of the CRAC channel.

-

Transient Receptor Potential (TRP) Channels: This diverse family of cation channels can be activated by various stimuli and contribute to Ca2+ influx, influencing both contraction and proliferation. TRPC channels, in particular, are implicated in VSMC proliferation.

-

-

Intracellular Release: The sarcoplasmic reticulum serves as the primary intracellular calcium store in VSMCs. Calcium is released from the SR into the cytoplasm through two main types of channels:

-

Inositol 1,4,5-Trisphosphate Receptors (IP3Rs): Activated by inositol 1,4,5-trisphosphate (IP3), which is generated in response to various growth factors and vasoconstrictors.

-

Ryanodine Receptors (RyRs): Primarily involved in calcium-induced calcium release (CICR). Studies have shown that the expression of RyRs is repressed during VSMC proliferation.

-

1.2. Downstream Signaling Pathways

Elevated intracellular calcium levels activate a cascade of downstream signaling pathways that drive cell cycle progression and proliferation. Key pathways include:

-

Calmodulin (CaM) and CaM Kinases (CaMK): Calcium binds to calmodulin, which in turn activates CaM kinases. CaMKII, in particular, is known to play a role in VSMC proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Calcium signaling can lead to the activation of the MAPK/ERK pathway, a central regulator of cell proliferation.

-

Transcription Factors: Calcium-dependent signaling pathways can modulate the activity of various transcription factors that control the expression of genes involved in cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data on the Effects of Calcium Modulation on VSMC Proliferation

While specific quantitative data for a wide range of compounds is dispersed throughout the literature, the following table summarizes the general effects of modulating calcium signaling on VSMC proliferation as described in the search results.

| Compound Class | Target | Effect on VSMC Proliferation | Reference |

| Calcium Channel Blockers (CCBs) | L-type Calcium Channels | Inhibition of proliferation, particularly in the early phase of response to injury. | |

| Statins | HMG-CoA Reductase | Inhibit cell cycle progression and dedifferentiation. May restore sensitivity to CCBs by upregulating L-type calcium channels. | |

| SOCE Inhibitors | Store-Operated Calcium Channels | Impairment of proliferation. |

Experimental Protocols

The study of the effects of compounds on VSMC proliferation involves a variety of established experimental techniques.

3.1. Cell Culture

-

Isolation and Culture: Vascular smooth muscle cells can be isolated from arterial tissues (e.g., aorta) of animal models such as rats or mice. The tissue is enzymatically digested to release the cells, which are then cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) to promote growth.

-

Phenotypic State: It is important to note that VSMCs in culture tend to adopt a proliferative, "synthetic" phenotype. Experimental conditions can be modulated (e.g., by reducing serum concentration) to induce a more quiescent, "contractile" state.

3.2. Proliferation Assays

Several methods can be employed to quantify VSMC proliferation:

-

Direct Cell Counting: Cells are seeded at a known density, treated with the test compound, and then detached and counted at various time points using a hemocytometer or an automated cell counter.

-

Nucleoside Analog Incorporation: This method measures DNA synthesis, a hallmark of proliferating cells.

-

BrdU (5-bromo-2'-deoxyuridine) Assay: BrdU is an analog of thymidine that is incorporated into newly synthesized DNA. It is subsequently detected using an anti-BrdU antibody.

-

EdU (5-ethynyl-2'-deoxyuridine) Assay: EdU is another nucleoside analog that is detected via a "click" chemistry reaction, which is generally faster and less harsh than the BrdU detection method.

-

Protocol Outline:

-

Plate VSMCs in a 96-well plate and grow overnight.

-

Treat with the test compound and a positive control (e.g., platelet-derived growth factor, PDGF) for a specified period (e.g., 72 hours).

-

Add EdU to the wells for the final hours of incubation (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells.

-

Perform the click chemistry reaction to label the incorporated EdU with a fluorescent probe.

-

Counterstain all nuclei with a DNA dye like DAPI.

-

Image the cells using a fluorescence microscope or a high-content imaging system and quantify the percentage of EdU-positive cells.

-

-

-

3.3. Measurement of Intracellular Calcium

-

Fluorescent Calcium Indicators: Intracellular calcium concentrations can be measured using fluorescent dyes that bind to calcium, such as Fura-2.

-

Protocol Outline:

-

Load cultured VSMCs with the Fura-2 AM ester.

-

Wash the cells to remove excess dye.

-

Excite the cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the fluorescence emission at a single wavelength (e.g., 510 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

-

-

3.4. Western Blotting

Western blotting is used to determine the expression levels of specific proteins involved in proliferation and signaling.

-

Protocol Outline:

-

Lyse treated and untreated VSMCs to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., PCNA, Cyclin D1, phosphorylated ERK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

-

Visualizations: Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of Calcium-Mediated VSMC Proliferation

Caption: Calcium-mediated signaling pathways leading to VSMC proliferation.

4.2. Experimental Workflow for Assessing Compound Effects on VSMC Proliferation

Caption: A typical experimental workflow for studying VSMC proliferation.

References

An In-depth Technical Guide to the Molecular Targets of Ciprostene Calcium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprostene Calcium, a stable synthetic analog of prostacyclin (PGI2), exerts its primary pharmacological effects through targeted interaction with the prostacyclin receptor. This document provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, the associated signaling pathways, and quantitative data regarding its potency. Furthermore, it outlines detailed experimental protocols for key assays used to characterize its activity and includes visualizations of the relevant biological pathways and experimental workflows.

Primary Molecular Target: The Prostacyclin (IP) Receptor

The principal molecular target for this compound is the prostacyclin receptor , also known as the IP receptor. The IP receptor is a G-protein coupled receptor (GPCR) that belongs to the prostanoid receptor family. When activated by its endogenous ligand, prostacyclin (PGI2), or synthetic analogs like Ciprostene, the IP receptor initiates a signaling cascade with significant physiological effects, primarily related to vasodilation and the inhibition of platelet aggregation.

Mechanism of Action and Signaling Pathway

This compound functions as a prostacyclin receptor agonist . By mimicking the action of PGI2, it binds to and activates the IP receptor on the surface of target cells, such as vascular smooth muscle cells and platelets.

The activation of the IP receptor by Ciprostene initiates the following signaling pathway:

-

G-Protein Coupling: Upon agonist binding, the IP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the membrane-bound enzyme, adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

-

Downstream Effects: The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in:

-

Inhibition of Platelet Activation: In platelets, elevated cAMP levels inhibit the increase of intracellular calcium ions, which is a key trigger for platelet aggregation. This leads to a potent anti-platelet effect.

-

Vasodilation: In vascular smooth muscle cells, increased cAMP promotes muscle relaxation, leading to vasodilation and a decrease in blood pressure.

-

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via the prostacyclin (IP) receptor.

Quantitative Data

The potency of this compound has been characterized through various in vitro and ex vivo assays. The following table summarizes the available quantitative data.

| Parameter | Value | Species/System | Assay | Reference |

| ID50 (Inhibition of ADP-induced platelet aggregation) | 60 ng/mL | in vitro (Human) | Platelet Aggregometry | [1] |

| ID50 (Inhibition of ADP-induced platelet aggregation) | 9.1 µg/kg/min | ex vivo (Patas monkeys) | Platelet Aggregometry | [1] |

| Relative Potency | ~15 times less potent than prostacyclin (PGI2) | Human | Inhibition of platelet aggregation & elevation of platelet cAMP | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular targets and activity of prostacyclin agonists like this compound.

Radioligand Binding Assay for the Prostacyclin (IP) Receptor

This assay is used to determine the binding affinity of a compound for the IP receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the prostacyclin (IP) receptor.

Materials:

-

Cell membranes expressing the human IP receptor (e.g., from CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-Iloprost (a stable prostacyclin analog).

-

Unlabeled competitor: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the IP receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

-